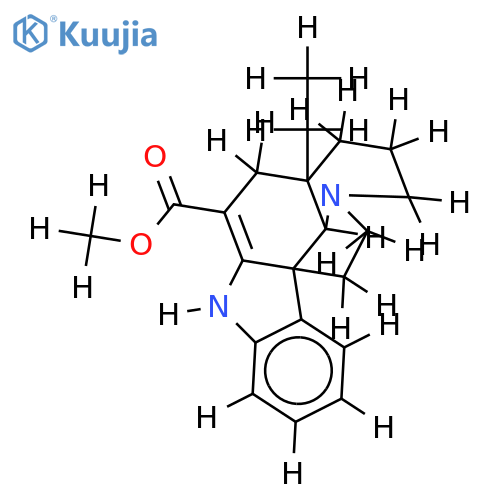Cas no 15539-10-3 (Vincadifformine)

Vincadifformine structure
商品名:Vincadifformine
Vincadifformine 化学的及び物理的性質
名前と識別子
-
- (-)-(7R,20S,21S)-vincadifformine
- (-)-vincadifformine
- (21S)-(-)-vincadifformine
- 2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester
- Dihydrotabersonin
- Ervamin
- Vincadifformin
- Vincadifformine
- MLS000072142
- aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methylester, (5alpha,12beta,19alpha)-
- (+)-Vincadifformine
- methyl (5S,12R,19S)-2,3-didehydroaspidospermidine-3-carboxylate
- (5alpha,12beta,19alpha)-2,3-didehydroaspidospermidine-3-carboxylic acid methyl ester
- 3a-Ethyl-2,3,3a,4,6,11,12,12b-octahydro-1H-6,12a-diaza-indeno[7,1-cd]fluorene-5-carboxylic acid methyl ester
- 5beta,12alpha,19beta-Vincadifformine
- SMR000009045
- MLSMR
- 6,7-dihydrotabersonine
- 2,3-Didehydroaspidospermidine-3-carboxylate methyl ester
- FV61611
- AKOS032949626
- 15539-10-3
- Methyl (5R,12S,19R)-2,3-didehydroaspidospermidine-3-carboxylic acid
- methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
- methyl (5R,12S,19R)-2,3-didehydroaspidospermidine-3-carboxylate
- Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, (A+/-)-
- aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester
- CHEBI:142834
- DTXSID201154585
- 2,3-didehydroaspidospermidine-3-carboxylic acid methyl ester
- methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo(10.6.1.01,9.02,7.016,19)nonadeca-2,4,6,9-tetraene-10-carboxylate
- Aspidospermidine-3-carboxylate, 2,3-didehydro-, methyl ester
- Methyl 2,3-didehydroaspidospermidine-3-carboxylate
-
- インチ: InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1
- InChIKey: GIGFIWJRTMBSRP-NJDAHSKKSA-N
- ほほえんだ: CC[C@]12CCCN3[C@H]1[C@]4(CC3)c5ccccc5NC4=C(C2)C(=O)OC
計算された属性
- せいみつぶんしりょう: 338.199428076Da
- どういたいしつりょう: 338.199428076Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.269
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 474.5±45.0 °C at 760 mmHg
- フラッシュポイント: 240.8±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
Vincadifformine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Vincadifformine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX41397-100mg |
Vincadifformine |
15539-10-3 | 100mg |
$219.00 | 2024-04-20 | ||
| A2B Chem LLC | AX41397-50mg |
Vincadifformine |
15539-10-3 | 50mg |
$175.00 | 2024-04-20 | ||
| TRC | V756988-100mg |
Vincadifformine |
15539-10-3 | 100mg |
$345.00 | 2023-05-17 | ||
| TRC | V756988-10mg |
Vincadifformine |
15539-10-3 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | V756988-50mg |
Vincadifformine |
15539-10-3 | 50mg |
$201.00 | 2023-05-17 | ||
| A2B Chem LLC | AX41397-250mg |
Vincadifformine |
15539-10-3 | 250mg |
$344.00 | 2024-04-20 |
Vincadifformine 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
15539-10-3 (Vincadifformine) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
